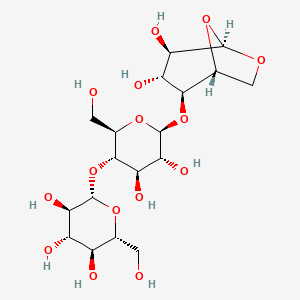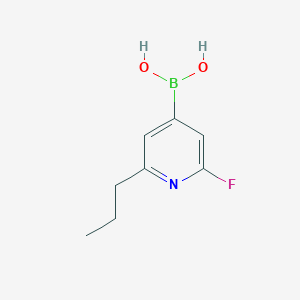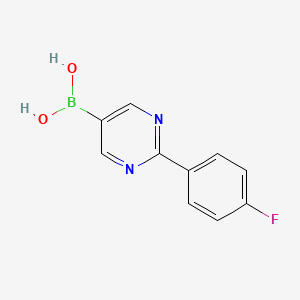
(3-Bromo-4-cyclopropylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-4-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H10BBrO2. It is a white to light yellow crystalline powder that is stable under normal conditions but should be kept away from moisture and high temperatures . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of various organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (3-Bromo-4-cyclopropylphenyl)boronic acid typically involves the borylation of aryl halides. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction conditions often include a base such as potassium acetate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production methods for boronic acids, including this compound, often involve continuous flow setups for handling and performing organolithium chemistry on a large scale. This allows for high throughput and efficient production . The use of metal-free, photoinduced borylation methods has also been explored for industrial applications due to their broad scope and functional group tolerance .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Bromo-4-cyclopropylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions: The Suzuki-Miyaura reaction typically uses palladium catalysts such as Pd(PPh3)4 or PdCl2(dppf) and bases like potassium carbonate or sodium hydroxide. The reactions are usually carried out in solvents such as ethanol, water, or a mixture of both . The reaction conditions often involve mild temperatures and atmospheric pressure, making the process environmentally friendly .
Major Products Formed: The major products formed from the reactions involving this compound are biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
(3-Bromo-4-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions . In biology, boronic acids are known to interact with diols, making them useful in the development of sensors and diagnostic tools . In medicine, boronic acid derivatives are used as enzyme inhibitors, particularly for proteases and kinases, which are targets for cancer therapy . The compound is also used in the development of materials for drug delivery systems and as intermediates in the synthesis of active pharmaceutical ingredients .
Wirkmechanismus
The mechanism of action of (3-Bromo-4-cyclopropylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps . The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center, which then couples with the halide to form the biaryl product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Uniqueness: (3-Bromo-4-cyclopropylphenyl)boronic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties compared to other boronic acids. This makes it particularly useful in the synthesis of sterically hindered biaryl compounds . The presence of the bromine atom also allows for further functionalization through halogenation reactions .
Eigenschaften
Molekularformel |
C9H10BBrO2 |
|---|---|
Molekulargewicht |
240.89 g/mol |
IUPAC-Name |
(3-bromo-4-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BBrO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6,12-13H,1-2H2 |
InChI-Schlüssel |
JFQAGTFNPDZVFA-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1)C2CC2)Br)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Acenaphtho[1,2-e]tetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14086366.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086381.png)




![2,7-Dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086395.png)

![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086399.png)
![1-(2,5-Dimethoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086407.png)

![7-Chloro-1-(3-hydroxyphenyl)-6-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086417.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pyrimidine-4-carboxylic acid](/img/structure/B14086419.png)
